4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate
Description
Properties
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5S/c1-22-17-10-6-14(18)11-13(17)5-9-16(19)12-3-7-15(8-4-12)23-24(2,20)21/h3-11H,1-2H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOGMOJRQFTER-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate typically involves the following steps:
Formation of the Acryloyl Intermediate: The initial step involves the formation of the acryloyl intermediate by reacting 5-bromo-2-methoxybenzaldehyde with an appropriate acryloylating agent under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with phenyl methanesulfonate in the presence of a suitable catalyst, such as a palladium complex, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The acryloyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Reaction Types
The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromo group can be substituted with other nucleophiles.
- Oxidation and Reduction Reactions : The methoxy group can be oxidized or reduced to form derivatives.
- Coupling Reactions : The acryloyl group can participate in coupling reactions like Suzuki-Miyaura coupling.
Organic Synthesis
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate serves as a versatile building block in organic synthesis. It is utilized for preparing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for chemists seeking to develop novel compounds.
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, MIC values have been reported as low as 0.22 μg/mL against Staphylococcus aureus .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
- Anticancer Activity : Investigations into its anticancer properties have revealed selective toxicity towards cancer cells. For example, one derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its potential as a pharmacological tool. Its ability to interact with specific molecular targets makes it suitable for drug development processes aimed at treating various diseases.
Material Science
The compound is also investigated for applications in material science, particularly in the development of advanced materials and chemical intermediates. Its functional groups allow for modifications that can enhance material properties.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated several derivatives for their antimicrobial activity against common pathogens, highlighting the efficacy of compounds derived from 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate .
- Anticancer Research : Another research effort focused on the anticancer properties, demonstrating selective toxicity towards cancer cell lines while sparing normal cells .
- Synthesis Optimization : Industrial production methods have been optimized for large-scale synthesis, employing continuous flow reactors and automated systems to ensure high purity and yield .
Mechanism of Action
The mechanism of action of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups can participate in various biochemical interactions, while the acryloyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chalcone Family
Chalcones with acryloylphenyl backbones and variable substituents have been extensively synthesized and evaluated. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituent Effects on Chalcone Derivatives
Notes:
- The methanesulfonate group (common to the target compound and ) increases solubility in polar solvents compared to non-sulfonated analogs like isoindoline-1,3-dione derivatives .
Physicochemical Properties
Table 2: Predicted Physicochemical Data for Selected Compounds
Notes:
- The target compound’s density and boiling point are inferred from structurally similar methanesulfonate derivatives .
- The bromine atom may increase molar mass and density compared to chlorine analogs .
Cholinesterase Inhibition
Isoindoline-1,3-dione chalcones (e.g., compounds 3–6 in ) exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values ranging from 10–50 µM. The 4-chlorophenyl analog (compound 4) showed higher activity than methoxy-substituted derivatives, suggesting electron-withdrawing groups (e.g., Br, Cl) enhance target binding .
Kinase Inhibition
Triazole-linked chalcones (e.g., ) demonstrated potent Pan-Pim kinase inhibition (IC₅₀ < 1 µM), critical for anti-cancer applications. The bromine atom in these analogs likely contributes to hydrophobic interactions with kinase active sites .
Corrosion Inhibition
Chalcones with nitro or dimethoxyphenyl groups (e.g., ) showed 80–90% corrosion inhibition efficiency in acidic environments, attributed to adsorption via π-electrons and polar functional groups .
Critical Analysis of Structural Modifications
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve steric hindrance and van der Waals interactions in biological targets compared to chlorine .
- Methanesulfonate vs. Isoindoline-1,3-dione : The sulfonate group enhances aqueous solubility but may reduce cell permeability compared to lipophilic isoindoline derivatives .
- Methoxy Positioning : 2-Methoxy substitution (target compound) could induce conformational rigidity compared to 3- or 4-methoxy analogs, affecting binding kinetics .
Biological Activity
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate is a synthetic compound with the molecular formula C₁₇H₁₅BrO₅S and a molecular weight of 411.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- CAS Number : 331460-74-3
- Molecular Structure : The compound features a bromo-substituted methoxyphenyl group linked to a phenyl methanesulfonate through an acryloyl moiety, which contributes to its reactivity and biological interactions.
The biological activity of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate is primarily attributed to its ability to interact with cellular components, particularly:
- Microtubules : The compound is believed to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This disruption is similar to the action of known antitumor agents that target tubulin .
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies demonstrate:
- Cytotoxicity : Compounds in this class have shown sub-micromolar cytotoxicity against tumor cells, indicating potent antitumor activity .
- Mechanistic Insights : The binding affinity to the colchicine site on tubulin has been confirmed through molecular docking studies, suggesting that these compounds inhibit tubulin polymerization effectively .
Case Studies
- In Vitro Studies : A study on a related compound demonstrated that it could induce apoptosis in cancer cells while sparing non-tumorigenic cells, highlighting selectivity in its anticancer effects .
- In Vivo Assessments : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates, further supporting their therapeutic potential.
Comparative Analysis
| Compound Name | Anticancer Activity | Mechanism of Action | Target Cells |
|---|---|---|---|
| 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate | High | Microtubule disruption, apoptosis | HeLa, MCF7 |
| CA-4 (Combretastatin A-4) | Very High | Tubulin polymerization inhibition | Various tumor types |
| ABT-751 | High | Microtubule targeting | Cancer cell lines |
Q & A
Q. How can proteomics or metabolomics elucidate the compound’s mechanism of action in biological systems?
- Methodology : Perform SILAC (stable isotope labeling by amino acids in cell culture) proteomics to identify differentially expressed proteins post-treatment. Pair with LC-MS/MS metabolomics to track changes in central carbon metabolism or redox pathways .
Data Contradiction Analysis Framework
- Scenario : Conflicting bioactivity results between in vitro and in vivo models.
- Resolution : Validate via pharmacokinetic profiling (plasma stability, tissue distribution). Use metabolomic profiling to identify rapid hepatic clearance or metabolite interference. Cross-reference with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
